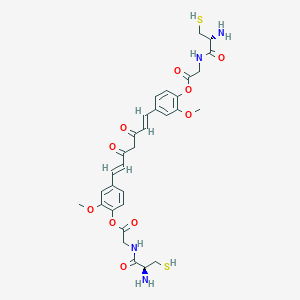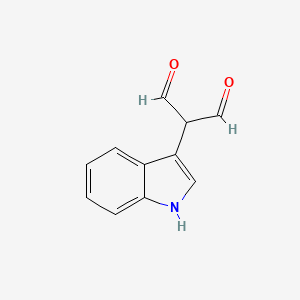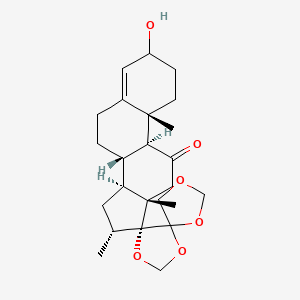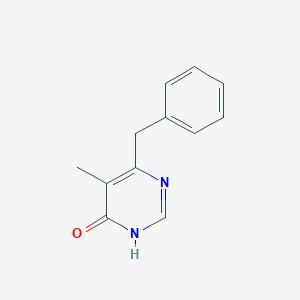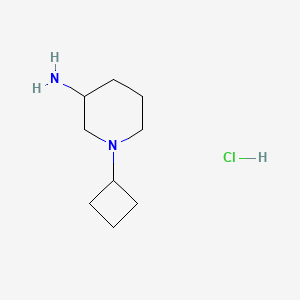
1-Cyclobutylpiperidin-3-amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylpiperidin-3-amine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-Cyclobutylpiperidin-3-amine Hydrochloride involves several steps. One common method includes the reaction of cyclobutylamine with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
1-Cyclobutylpiperidin-3-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylpiperidinone, while reduction may produce cyclobutylpiperidine.
Scientific Research Applications
1-Cyclobutylpiperidin-3-amine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclobutylpiperidin-3-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclobutylpiperidin-3-amine Hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simpler compound with a similar structure but without the cyclobutyl group.
Cyclobutylamine: A compound with a similar cyclobutyl group but without the piperidine ring.
Piperidinone: A compound with a similar piperidine ring but with a carbonyl group instead of the amine group.
The uniqueness of this compound lies in its specific combination of the cyclobutyl group and the piperidine ring, which may confer unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo various chemical reactions and interact with specific molecular targets, making it a valuable tool in research and development.
Properties
Molecular Formula |
C9H19ClN2 |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-cyclobutylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c10-8-3-2-6-11(7-8)9-4-1-5-9;/h8-9H,1-7,10H2;1H |
InChI Key |
ZCJARKFFOJXJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCCC(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



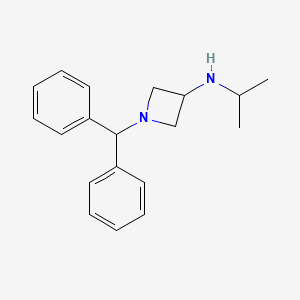

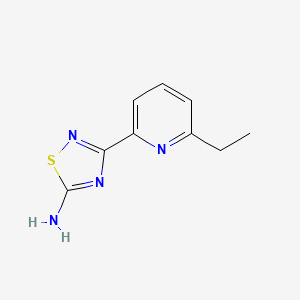
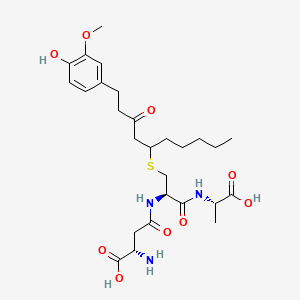
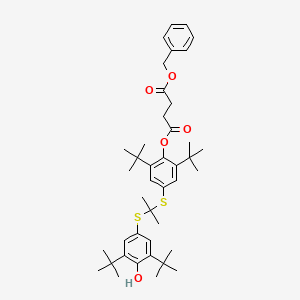
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
![2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
